molecular formula C5H8O4 B1309141 1,4-dioxane-2-carboxylic Acid CAS No. 89364-41-0

1,4-dioxane-2-carboxylic Acid

Cat. No. B1309141
CAS RN: 89364-41-0
M. Wt: 132.11 g/mol
InChI Key: VGBAYGFELCUXBS-UHFFFAOYSA-N
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Description

1,4-dioxane-2-carboxylic acid is a chemical compound that is part of a broader class of organic compounds known as dioxanes. The structure of this compound includes a 1,4-dioxane ring, which is a six-membered heterocyclic ring composed of four carbon atoms and two oxygen atoms, with a carboxylic acid functional group attached to the second carbon of the ring. This compound is of interest in various chemical synthesis processes and has potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 1,4-dioxane-2-carboxylic acid involves various chemical reactions and catalysts. For instance, 1,4-benzodioxane-2-carboxylic acid can be synthesized by treating the acid with thionyl chloride, followed by reaction with p-aminobenzoic acid in dioxane in the presence of pyridine to produce amido acids, which can then be converted into acid chlorides and reacted with various amines to obtain new diamides . Additionally, a novel method for synthesizing 1,3-dioxin-4-ones with a carboxyl group at the 5-position, which are related to the dioxane structure, has been described. This involves the reaction of formyl Meldrum's acid with an alcohol, followed by treatment with ketones to yield the desired dioxinone-5-carboxylates .

Molecular Structure Analysis

The molecular structure of 1,4-dioxane-2-carboxylic acid derivatives can be complex, with various substituents influencing the overall conformation and reactivity of the molecule. For example, the conformational equilibria of 2-carboxy-1,4-butanedioic acid, a structurally related compound, and its anions were studied using NMR couplings in dimethyl sulfoxide (DMSO), revealing intramolecular hydrogen bonding in certain ionization states . The stereochemistry of intermediates in the synthesis of related hydroxy-α-amino acids was confirmed by X-ray structure determination .

Chemical Reactions Analysis

1,4-dioxane-2-carboxylic acid and its derivatives can participate in various chemical reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been used as a catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions . Moreover, the coupling of aldehydes and activated double bonds catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to the synthesis of compounds like mikanecic acid, which is structurally related to 1,4-dioxane-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxane and its mixtures with carboxylic acids have been studied, providing insights into the intermolecular interactions and behavior of these compounds. For example, the refractive index, molar refraction deviation, and excess molar volume of binary mixtures of 1,4-dioxane with various carboxylic acids have been measured, indicating strong intermolecular interactions between unlike molecules . Additionally, a series of 1,3-dioxane-2-carboxylic acid derivatives have been prepared, with one derivative showing potent hypoglycemic and lipid-lowering activity along with high oral bioavailability in animal models, suggesting potential therapeutic applications .

Safety And Hazards

1,4-Dioxane-2-carboxylic acid is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411768, DTXSID00901487
Record name 1,4-dioxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dioxane-2-carboxylic Acid

CAS RN

89364-41-0
Record name 1,4-dioxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AV Bondarenko, YK Kozyriev, OO Grygorenko - Synthesis, 2023 - thieme-connect.com
An approach to the preparation of 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks is described. The reaction sequence commenced from dimethyl- or …
Number of citations: 0 www.thieme-connect.com
S ISODA, H YAMAGUCHI, Y SATOH… - Chemical and …, 1980 - jstage.jst.go.jp
The two isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid (9) and those of 5-aminomethyl-1, 4-dioxane-2-carboxylic acid (18) were synthesized from 2-ethoxycarbonyl-3, …
Number of citations: 1 www.jstage.jst.go.jp
M Braun, B Spieker, A Hahn, V Vill - Synthesis, 2002 - thieme-connect.com
The first route to 5-alkyl substituted and purely trans-configurated 1, 4-dioxanecarboxylic acids 3 is described. The mesogenic properties of the esters 17 and 20, which are derived from …
Number of citations: 2 www.thieme-connect.com
PG Ruminski, M Massa, J Strohbach… - Journal of Medicinal …, 2016 - ACS Publications
Matrix metalloproteinase-13 (MMP-13) is a zinc-dependent protease responsible for the cleavage of type II collagen, the major structural protein of articular cartilage. Degradation of this …
Number of citations: 31 pubs.acs.org
TA Sandosh, MPJ Peter, JY Raj - Research Journal of Chemical Sciences …, 2013 - isca.me
The present study was carried out to characterize the bioactive constituents present in different leaf extracts of Stylosanthes fruticosa using UV-VIS, FTIR and GC-MS. The crude extracts …
Number of citations: 31 isca.me
G Ponnudurai, JJP Paul - Asian Journal of Pharmaceutical Research and …, 2020 - ajprd.com
Objectives: The present study was carried out to explore the various secondary metabolites and bioactive compounds present in the methanolic extract of brown marine macro alga …
Number of citations: 3 ajprd.com
F Del Bello, A Bonifazi, G Giorgioni, R Petrelli… - European Journal of …, 2017 - Elsevier
To obtain novel muscarinic acetylcholine receptor (mAChR) antagonists, the enantiomers of the hybrid compounds 3–5, in which the quinuclidin-3-yloxy fragment of solifenacin and the …
Number of citations: 14 www.sciencedirect.com
W Quaglia, A Piergentili, F Del Bello… - Journal of medicinal …, 2008 - ACS Publications
Novel 1,4-dioxane compounds structurally related to WB 4101 (1) were prepared in order to investigate the possibility that the quite planar 1,4-benzodioxane template of 1 might be …
Number of citations: 40 pubs.acs.org
F Del Bello, A Bonifazi, G Giorgioni, W Quaglia… - European Journal of …, 2019 - Elsevier
A series of derivatives obtained by moving the aromatic moiety on the 1,4-dioxane ring of compounds 1–3 from position 6 to position 2 or 3 was prepared and evaluated for the affinity …
Number of citations: 15 www.sciencedirect.com
F Del Bello, A Bonifazi, G Giorgioni… - Journal of Medicinal …, 2020 - ACS Publications
A series of novel 1,4-dioxane analogues of the muscarinic acetylcholine receptor (mAChR) antagonist 2 was synthesized and studied for their affinity at M 1 –M 5 mAChRs. The 6-…
Number of citations: 7 pubs.acs.org

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